3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride

Übersicht

Beschreibung

3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amidehydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O3S and its molecular weight is 292.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amide hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. The synthesis, structure-activity relationships, and relevant case studies are discussed to provide a comprehensive understanding of this compound.

Chemical Structure and Properties

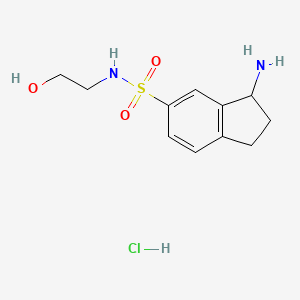

The chemical structure of 3-Amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amide hydrochloride can be represented as follows:

This compound features an indan sulfonic acid moiety, which is crucial for its biological activity. The presence of the amino group and the hydroxyethyl amide enhances its solubility and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar sulfonic acid derivatives. For instance, compounds with sulfonamide structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Amino-indan-5-sulfonic acid | M. tuberculosis | 12.5 µg/mL |

| Derivative A | S. aureus | 25 µg/mL |

| Derivative B | E. coli | 50 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested through its structural similarity to known inhibitors of cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been linked to reduced inflammation and pain .

In vitro studies demonstrated that derivatives of similar compounds exhibited significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage models .

Cytotoxicity

Cytotoxicity assessments using various cancer cell lines have shown that some sulfonamide derivatives can induce apoptosis in cancer cells. For example, in HepG2 liver cancer cells, certain derivatives exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, 3-amino-indan-5-sulfonic acid was tested against multiple strains of bacteria. The results indicated that it possessed moderate activity against both gram-positive and gram-negative bacteria, with a notable effect on resistant strains .

Study on Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory mechanisms found that compounds similar to 3-amino-indan-5-sulfonic acid reduced NF-kB activation in RAW 264.7 macrophages, suggesting a pathway for its anti-inflammatory effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3-amino-indan-5-sulfonic acid to various biological targets. These studies suggest that the compound has a high binding affinity for COX-2 and other inflammatory mediators, supporting its potential as an anti-inflammatory agent .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that 3-amino-indan-5-sulfonic acid derivatives exhibit significant antimicrobial properties. These compounds have been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have highlighted their potential against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it may inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This mechanism positions it as a candidate for treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases .

Neurological Applications

Emerging research suggests potential applications in neuropharmacology. The compound's ability to modulate neurotransmitter systems could make it relevant for the treatment of neurological disorders, including depression and anxiety. Preliminary studies indicate that it may influence serotonin and dopamine pathways, although further research is necessary to confirm these effects .

Synthesis and Characterization

The synthesis of 3-amino-indan-5-sulfonic acid (2-hydroxy-ethyl)-amide hydrochloride involves several steps, typically starting from readily available sulfonic acid derivatives. The synthesis process has been optimized to enhance yield and purity, with various reaction conditions explored to achieve the desired product efficiently .

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Sulfonic acid + amine | 85 | Initial reaction |

| 2 | Hydrolysis | 90 | Conversion to amide |

| 3 | Crystallization | 95 | Final purification step |

Antimicrobial Efficacy

A series of case studies have been conducted to evaluate the antimicrobial efficacy of this compound. One notable study involved testing against Staphylococcus aureus and Escherichia coli, where the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

In Vivo Anti-inflammatory Effects

Another significant study assessed the anti-inflammatory effects using animal models of arthritis. Results indicated a marked reduction in joint swelling and pain scores in treated groups compared to controls, supporting its potential use as an anti-inflammatory agent .

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains:

-

Primary amine (-NH₂)

-

Sulfonamide (-SO₂NH-)

-

Hydroxyethyl group (-OCH₂CH₂OH)

-

Indane scaffold

Key reaction pathways likely involve:

Amine Reactivity

-

Acid-base reactions : The amine group can act as a nucleophile or form salts under acidic/basic conditions. Protonation of the amine in the hydrochloride salt enhances solubility in polar solvents .

-

Acylation/alkylation : Reactivity with acyl chlorides or alkyl halides to form amides or secondary amines.

Sulfonamide Reactivity

-

Hydrolysis : Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, sulfonamides may hydrolyze to sulfonic acids and amines .

-

Coordination chemistry : Potential chelation with metal ions via sulfonamide oxygen and nitrogen atoms.

Hydroxyethyl Group Reactivity

-

Esterification/etherification : Reactivity with carboxylic acids or alkylating agents to form esters or ethers.

-

Oxidation : Susceptibility to oxidation (e.g., with KMnO₄ or CrO₃) to form ketones or carboxylic acids.

Synthetic and Biological Contexts

While direct reaction data for this compound is unavailable, analogs in IL-17 inhibitor research highlight its potential applications:

Multicomponent Reactions (MCRs)

Spirocyclic indane derivatives (structurally related to this compound) are synthesized via MCRs, enabling rapid generation of complex scaffolds for bioactivity studies .

Biological Interactions

-

IL-17A/IL-17RA inhibition : Related indane-sulfonamide macrocycles disrupt IL-17A binding to its receptor via hydrogen bonding and hydrophobic interactions (e.g., Kd < 200 nM in SPR assays) .

-

Pro-inflammatory cytokine modulation : Analogous compounds inhibit IL-17A-induced IL-8 production in keratinocytes (IC₅₀ < 540 nM) .

Hypothetical Reaction Pathways Table

Research Gaps and Limitations

Eigenschaften

IUPAC Name |

3-amino-N-(2-hydroxyethyl)-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S.ClH/c12-11-4-2-8-1-3-9(7-10(8)11)17(15,16)13-5-6-14;/h1,3,7,11,13-14H,2,4-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQNYQXFKLWRDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)S(=O)(=O)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.